Sparteine monoperchlorate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

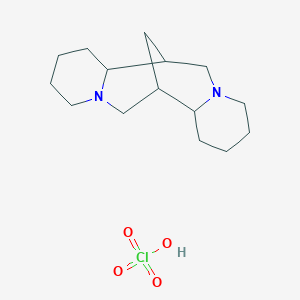

Sparteine monoperchlorate is a useful research compound. Its molecular formula is C15H27ClN2O4 and its molecular weight is 334.84 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 144287. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Sparteine monoperchlorate has been investigated for its cardiovascular effects and potential as a therapeutic agent. Research indicates that derivatives of sparteine, including this compound, exhibit positive inotropic activity, which is crucial for treating heart failure.

- Positive Inotropic Agents: Several studies have demonstrated that sparteine derivatives can enhance cardiac contractility. For instance, 2-(4-tolyl)sparteine showed significant inotropic activity, with an increase in contractile force observed at higher concentrations . The structure-activity relationship (SAR) studies have led to the development of new arylsparteine derivatives that enhance cardiac performance while minimizing arrhythmogenic risks .

- Mechanistic Insights: The mechanism of action appears to involve interaction with the sigma-1 receptor, which plays a role in cardiac function. Docking studies have confirmed that certain sparteine derivatives can effectively target this receptor, suggesting a pathway for developing safer cardiovascular drugs .

Asymmetric Synthesis

This compound is recognized for its role as a chiral ligand in asymmetric synthesis, facilitating enantioselective reactions.

- Chiral Ligand Utility: The compound has been utilized in various enantioselective transformations since the early 1990s. For example, it has been employed in the asymmetric deprotonation of alkyl carbamates and other reactions involving organolithium reagents . This application is critical for synthesizing pharmaceuticals where chirality is essential for efficacy and safety.

- Recent Methodologies: A notable application involved using sparteine as a catalyst in the enantioselective Michael addition of nitromethane to chalcones, yielding significant enantiomeric excesses . Such methodologies highlight the versatility of this compound in synthetic organic chemistry.

Table 1: Summary of Biological Activities of Sparteine Derivatives

Propriétés

Numéro CAS |

14427-91-9 |

|---|---|

Formule moléculaire |

C15H27ClN2O4 |

Poids moléculaire |

334.84 g/mol |

Nom IUPAC |

7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane;perchloric acid |

InChI |

InChI=1S/C15H26N2.ClHO4/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17;2-1(3,4)5/h12-15H,1-11H2;(H,2,3,4,5) |

Clé InChI |

UTIRDNDBRZZPRN-UHFFFAOYSA-N |

SMILES |

C1CCN2CC3CC(C2C1)CN4C3CCCC4.OCl(=O)(=O)=O |

SMILES canonique |

C1CCN2CC3CC(C2C1)CN4C3CCCC4.OCl(=O)(=O)=O |

Key on ui other cas no. |

14427-91-9 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.